2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a unique structure that combines a thiadiazole ring with a piperidine and pyrimidine moiety, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the piperidine and pyrimidine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by nucleophilic substitution reactions to introduce the piperidine and pyrimidine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature thiadiazole, piperidine, or pyrimidine moieties. Examples include:
- 3-Methyl-5-[4-(pyrimidin-2-yl)oxypiperidin-1-yl]-1,2,4-thiadiazole
- 3-Methyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine
- 1,2,4-Thiadiazole derivatives with various substituents
Uniqueness
What sets 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine apart is its combination of functional groups, which imparts unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5OS/c1-8-18-12(23-20-8)21-6-3-9(4-7-21)22-11-17-5-2-10(19-11)13(14,15)16/h2,5,9H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVSCAJMTVSGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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